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molecular formula C13H19N3S B8295935 4-[({4-[(Dimethylamino)methyl]pyridin-2-yl}methyl)sulfanyl]butanenitrile CAS No. 88046-08-6

4-[({4-[(Dimethylamino)methyl]pyridin-2-yl}methyl)sulfanyl]butanenitrile

Cat. No. B8295935
M. Wt: 249.38 g/mol
InChI Key: FHCLBGXBLXPLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808589

Procedure details

To a solution of S-(4-dimethylaminomethyl-2-pyridylmethyl)isothiourea trihydrochloride (11.88 g) and 4-chlorobutyronitrile (5.21 g) in water (50 ml) and ethanol (35 ml) at 0° C. (ice-salt bath) under nitrogen, was added dropwise over 20 minutes a solution of sodium hydroxide (6.4 g) in water (65 ml), keeping the temperature below 5° C. After having been stirred for 5 hours and allowed to stand for 20 hours, the solution was extracted with 3:1 chloroform:ethanol (3×100 ml) and the combined extracts washed with water and dried (MgSO4). Solvent was evaporated at reduced pressure and the residue vacuum-distilled to give 4-(4-dimethylaminomethyl-2-pyridylmethylthio)butyronitrile (7.16 g) as a pale yellow liquid, b.p.0.01 mm 170° C.
Name
S-(4-dimethylaminomethyl-2-pyridylmethyl)isothiourea trihydrochloride
Quantity
11.88 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.Cl.[CH3:4][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:14][S:15][C:16](=N)N)[CH:9]=1)[CH3:6].ClC[CH2:21][CH2:22][C:23]#[N:24].[OH-].[Na+]>O.C(O)C>[CH3:6][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:14][S:15][CH2:16][CH2:21][CH2:22][C:23]#[N:24])[CH:9]=1)[CH3:4] |f:0.1.2.3,5.6|

Inputs

Step One
Name
S-(4-dimethylaminomethyl-2-pyridylmethyl)isothiourea trihydrochloride
Quantity
11.88 g
Type
reactant
Smiles
Cl.Cl.Cl.CN(C)CC1=CC(=NC=C1)CSC(N)=N
Name
Quantity
5.21 g
Type
reactant
Smiles
ClCCCC#N
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
65 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After having been stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
WAIT
Type
WAIT
Details
to stand for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 3:1 chloroform
WASH
Type
WASH
Details
ethanol (3×100 ml) and the combined extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum-distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(C)CC1=CC(=NC=C1)CSCCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.16 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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